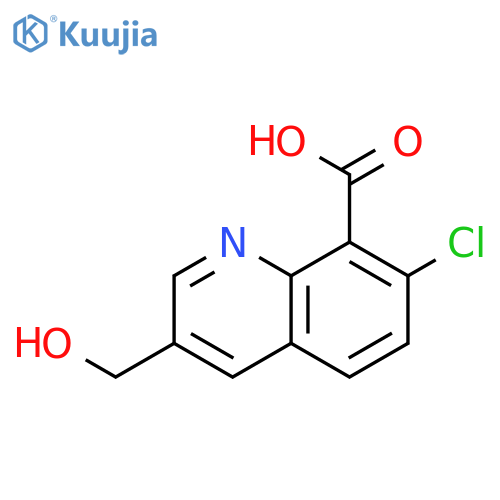Cas no 204315-20-8 (7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid)

204315-20-8 structure
商品名:7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid
7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid 化学的及び物理的性質
名前と識別子
-
- 7-Chloro-3-(hydroxymethyl)-8-quinolinecarboxylic acid
- 204315-20-8
- EN300-7500545
- NS00115840
- DTXSID501045232
- 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid
- 3-hydroxymethyl-7-chloro-quinoline-8-carboxylic acid
- Quinmerac Metabolite BH 518-4; 7-Chloro-3-(hydroxymethyl)-8-quinolinecarboxylic acid; BAS 518-4; Quinmerac metabolite M518H004
- quinmerac TP2
- 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid
- Quinmerac metabolite BH 518-4
- Z3618689126
- 7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid
-
- インチ: InChI=1S/C11H8ClNO3/c12-8-2-1-7-3-6(5-14)4-13-10(7)9(8)11(15)16/h1-4,14H,5H2,(H,15,16)
- InChIKey: JHTYXALVKFBXHL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 237.0192708Da
- どういたいしつりょう: 237.0192708Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 70.4Ų
7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7500545-0.1g |
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid |
204315-20-8 | 95.0% | 0.1g |
$499.0 | 2025-03-10 | |
| Aaron | AR028F0M-100mg |
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid |
204315-20-8 | 95% | 100mg |
$712.00 | 2023-12-15 | |
| 1PlusChem | 1P028ESA-100mg |
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid |
204315-20-8 | 95% | 100mg |
$679.00 | 2023-12-19 | |
| Aaron | AR028F0M-50mg |
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid |
204315-20-8 | 95% | 50mg |
$595.00 | 2023-12-15 | |
| Enamine | EN300-7500545-0.05g |
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid |
204315-20-8 | 95.0% | 0.05g |
$414.0 | 2025-03-10 | |
| 1PlusChem | 1P028ESA-50mg |
7-chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid |
204315-20-8 | 95% | 50mg |
$574.00 | 2023-12-19 |
7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid 関連文献
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
204315-20-8 (7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid) 関連製品
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1189426-16-1(Sulfadiazine-13C6)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量